molecular formula C11H12N2S B2965612 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine CAS No. 139331-69-4

6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine

Cat. No.: B2965612
CAS No.: 139331-69-4
M. Wt: 204.29
InChI Key: ZNNICKYRKHFDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H,7H,8H,9H-Naphtho[1,2-d][1,3]thiazol-2-amine is a polycyclic heteroaromatic compound featuring a fused naphthalene-thiazole system with partial saturation at the 6H,7H,8H,9H positions. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h5-6H,1-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNICKYRKHFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Saturation Notable Properties
6H,7H,8H,9H-Naphtho[1,2-d][1,3]thiazol-2-amine C₁₁H₁₂N₂S ~220–230 (estimated) 6H,7H,8H,9H saturation High lipid solubility (predicted)
4H,5H-Naphtho[1,2-d][1,3]thiazol-2-amine C₁₁H₁₀N₂S 202.28 4H,5H saturation Planar, π-conjugated core
5-Methylnaphtho[1,2-d]thiazol-2-amine (SKA-111) C₁₂H₁₀N₂S 214.29 Methyl at C5 KCa3.1 selectivity

Biological Activity

6H,7H,8H,9H-naphtho[1,2-d][1,3]thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure

The structure of this compound features a naphthalene core fused with a thiazole ring. This unique configuration contributes to its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that modifications in the thiazole structure can enhance activity against various bacterial strains. A notable study demonstrated that certain thiazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 62.5 μg/mL for specific derivatives .

CompoundBacterial StrainMIC (μg/mL)
This compoundS. aureus62.5
This compoundE. coli125

Anticancer Activity

The potential anticancer activity of thiazole derivatives has also been explored. A study focusing on the inhibition of the Pin1 protein (a target in cancer therapy) found that certain thiazole derivatives exhibited low micromolar IC50 values against human Pin1 . This suggests that modifications to the thiazole structure could lead to promising anticancer agents.

Antimalarial Activity

In the context of antimalarial research, compounds related to thiazoles have shown efficacy against Plasmodium falciparum, particularly when specific electron-withdrawing groups are incorporated into the structure. The structure-activity relationship (SAR) studies indicated that non-bulky groups at the ortho position on the phenyl ring significantly enhanced antimalarial activity .

Case Study 1: Antimicrobial Properties

A series of thiazole derivatives were tested for their antimicrobial properties against various pathogens. The results indicated that compounds with halogen substituents demonstrated increased activity against Gram-positive bacteria while maintaining moderate antifungal activity .

Case Study 2: Anticancer Mechanism

In a study investigating the anticancer potential of thiazole derivatives targeting Pin1, several compounds were synthesized and evaluated for their inhibitory effects. The most active compound showed an IC50 value of 5.38 μM, indicating its potential as a lead compound for further development in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.